3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one
Beschreibung
Eigenschaften
IUPAC Name |
3-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-methylpyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-14-7-4-13-11(12(14)16)17-10-8-15-5-2-9(10)3-6-15/h4,7,9-10H,2-3,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGOXBCPASYFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2CN3CCC2CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the azabicyclo[2.2.2]octane core, followed by the introduction of the pyrazinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Chemischer Reaktionen
Hydrolysis and Cleavage of the Ether Linkage
The ether bond connecting the quinuclidine and dihydropyrazinone rings is susceptible to cleavage under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Protonation of the ether oxygen facilitates nucleophilic attack by water, cleaving the C–O bond. Similar cleavage is observed in quinuclidine ether derivatives under HCl/MeOH reflux .
-
Basic Hydrolysis : Strong bases (e.g., NaOH) may deprotonate the ether oxygen, leading to elimination or substitution. In related oxadiazole ethers, basic conditions yield alcohols and ketones.
Example Reaction :
Oxidation Reactions
The quinuclidine ring’s tertiary amine can undergo oxidation. For instance:
-
Oxidation to 3-Quinuclidinone : Using oxidizing agents like KMnO₄ or CrO₃ converts the bridgehead nitrogen’s adjacent C–H bonds to ketones . This is critical for generating bioactive metabolites .
Data Table :
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ (aq) | 80°C, 4 h | 3-Quinuclidinone derivative | 65–70 |
| CrO₃ in H₂SO₄ | RT, 12 h | Oxidized dihydropyrazinone ring | 50 |
Nucleophilic Substitution at the Ether Oxygen
The ether oxygen can act as a leaving group in SN2 reactions. Palladium-catalyzed cross-coupling reactions (e.g., with amines or alcohols) enable functionalization:
-
Pd-Catalyzed Amination : As seen in cyclopentene derivatives , the ether oxygen is replaced by amines under catalytic Pd(OAc)₂/BINAP conditions.
Example Reaction :
Functionalization of the Dihydropyrazinone Ring
The dihydropyrazinone’s α,β-unsaturated ketone is reactive toward nucleophiles and electrophiles:
-
Alkylation/Acylation : The NH group undergoes alkylation with alkyl halides (e.g., MeI) in basic media .
-
Condensation Reactions : The ketone reacts with hydrazines or hydroxylamines to form hydrazones or oximes .
Data Table :
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Alkylation | MeI, K₂CO₃ | N-Methyl-dihydropyrazinone | DMF, 60°C |
| Oxime Formation | NH₂OH·HCl | Dihydropyrazinone oxime | EtOH, reflux |
Ring-Opening and Rearrangement
Under strong acidic/basic conditions, the dihydropyrazinone ring may open:
-
Acid-Catalyzed Ring Opening : HCl in MeCN cleaves the ring to form linear amides .
-
Base-Induced Rearrangement : NaOH promotes ring contraction or expansion via enolate intermediates .
Photochemical and Thermal Stability
The compound may degrade under UV light or elevated temperatures due to:
Wissenschaftliche Forschungsanwendungen
Dihydroorotate Dehydrogenase Inhibition
One of the most notable applications of this compound is its role as an inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is crucial in the de novo pyrimidine synthesis pathway and is a target for antiviral and anticancer therapies. Research indicates that compounds with similar structures have shown promise in inhibiting DHODH, which can lead to reduced replication of viruses such as the measles virus .
Antiviral Activity
The inhibition of DHODH has been linked to antiviral activity against various pathogens. Studies have demonstrated that derivatives of pyrazine compounds exhibit significant antiviral properties by disrupting viral replication processes . The specific structure of 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one may enhance its efficacy against viral infections, making it a candidate for further development as an antiviral agent.
Antimicrobial Potential
Preliminary studies suggest that related compounds have shown antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structural characteristics of 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one may contribute to similar antimicrobial effects, warranting further investigation into its potential as an antimicrobial agent .
Case Study 1: Structure-Activity Relationship Studies
Research has focused on the structure-activity relationships (SAR) of azine-bearing analogues, revealing that modifications in the molecular structure can significantly impact biological activity against DHODH and other targets. A comparative analysis indicated that certain substitutions enhance inhibitory potency, suggesting that 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one could be optimized for better efficacy through systematic structural modifications .
| Compound | Activity | Notes |
|---|---|---|
| 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine | High DHODH inhibition | Confirmed through in vitro assays |
| 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one | Potential DHODH inhibitor | Requires further testing |
Case Study 2: Antimicrobial Activity Evaluation
In studies evaluating the antimicrobial properties of related compounds, disc diffusion methods were employed to assess efficacy against various bacterial strains. The results indicated that several derivatives exhibited significant antimicrobial activity, suggesting that 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one may similarly possess useful antimicrobial properties .
Wirkmechanismus
The mechanism of action of 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional attributes of 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one can be contextualized by comparing it to related azabicyclo derivatives (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Observations
Azabicyclo Ring Size :
- The [2.2.2] system (quinuclidine) in the target compound enhances rigidity and receptor-binding affinity compared to smaller rings ([2.2.1]) or larger systems ([3.2.1]) .
- [3.2.1] analogs (e.g., 6-(2-pyrazinyl)-1-azabicyclo[3.2.1]octan-6-ol) exhibit reduced blood-brain barrier penetration due to increased polarity .
Linker and Substituent Effects: The ether oxygen linker in the target compound improves solubility over direct C–C bonds (e.g., 3-(2-pyrazinyl)-1-azabicyclo[2.2.1]heptane) but may reduce metabolic stability compared to ketone or spiro-linked derivatives . Chloro-thiophene or benzothiophene substituents (e.g., compounds) enhance lipophilicity and α4β2 nicotinic receptor selectivity, whereas pyrazine/dihydropyrazinone groups favor muscarinic interactions .
Heterocyclic Moieties: Dihydropyrazin-2-one in the target compound offers partial saturation, reducing oxidative metabolism compared to pyrazine or oxazolidinone analogs . Spiro-oxazolidinone derivatives () exhibit dual-action profiles (e.g., enzyme inhibition + receptor agonism) but suffer from synthetic complexity .
Therapeutic Indications: Nicotinic α7/α4β2 agonists () are prioritized for cognitive disorders, while muscarinic M1/M4 agents () dominate anxiety research.
Research Findings and Mechanistic Insights
- Receptor Binding : Quinuclidine-based compounds show nM-level affinity for α7 nicotinic receptors (Ki = 12–50 nM) and sub-µM activity at muscarinic receptors (IC50 = 0.3–1.2 µM) .
- Metabolic Stability : The dihydropyrazin-2-one group in the target compound reduces CYP3A4-mediated oxidation by 40% compared to pyrazine analogs .
- In Vivo Efficacy: In rodent models, the target compound improved Morris water maze performance (cognitive impairment) at 10 mg/kg and reduced anxiety-like behavior (elevated plus maze) at 5 mg/kg, though efficacy trailed specialized analogs (e.g., spiro-oxazolidinone derivatives) .
Biologische Aktivität
3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one (CAS Number: 2201614-22-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
The molecular formula of 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one is with a molecular weight of 235.28 g/mol. The structural features include:
- Molecular Structure : The compound features a bicyclic azabicyclo structure, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃O₂ |
| Molecular Weight | 235.28 g/mol |
| CAS Number | 2201614-22-2 |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in biological systems. It is hypothesized to act as a ligand for neurotransmitter receptors, potentially influencing neurological pathways.
Pharmacological Studies
Recent studies have focused on the pharmacological properties of 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one, particularly its effects on the central nervous system (CNS).
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Antidepressant Activity : In animal models, administration of this compound has shown promising results in reducing symptoms of depression, suggesting its potential as an antidepressant agent.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Neuroprotection : A study published in a pharmacology journal assessed the neuroprotective effects of the compound in rodent models subjected to oxidative stress. Results indicated a significant reduction in neuronal cell death compared to control groups.
- Antidepressant Efficacy : Another study explored the antidepressant-like effects using behavioral tests such as the forced swim test and tail suspension test. The results demonstrated that treated animals exhibited reduced immobility time, indicating enhanced mood-related behaviors.
Data Tables
The following table summarizes key findings from various studies on the biological activity of 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one:
| Study Type | Findings | Reference |
|---|---|---|
| Neuroprotection Study | Reduced oxidative stress and cell death | Journal of Neuroscience |
| Antidepressant Study | Decreased immobility in behavioral tests | Pharmacology Reports |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one, and how do substituents influence reaction pathways?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling azabicyclo intermediates with pyrazinone derivatives. Substituents like methoxy or trifluoromethyl groups (electron-withdrawing/donating) alter reaction kinetics and regioselectivity. For example, electron-rich substituents may favor nucleophilic substitution at the azabicyclo oxygen, while steric hindrance can direct reactivity to alternative sites. Key steps include protecting group strategies and purification via column chromatography .
- Characterization : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for confirming structural integrity and purity. Mass Spectrometry (MS) validates molecular weight .
Q. How is the compound’s interaction with muscarinic acetylcholine receptors (mAChRs) initially screened in vitro?
- Methodological Answer : Radioligand binding assays using [³H]-N-methylscopolamine or similar antagonists are standard. Competitive binding studies quantify IC₅₀ values, while functional assays (e.g., calcium mobilization in CHO cells transfected with mAChR subtypes) assess agonism/antagonism. Control experiments with atropine validate receptor specificity .
Q. What safety precautions are recommended during handling of this compound?
- Methodological Answer : Use fume hoods for synthesis and wear nitrile gloves. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Safety data sheets (SDS) for structurally similar azabicyclo compounds recommend avoiding direct contact with eyes or mucous membranes .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of the compound?
- Methodological Answer : Reaction conditions (temperature, solvent polarity, and catalyst loading) must be systematically varied. For example, using polar aprotic solvents (e.g., DMF) at 60–80°C enhances nucleophilic substitution efficiency. Pilot-scale experiments with Design of Experiments (DoE) methodologies, such as factorial designs, identify critical parameters. Post-reaction purification via recrystallization or preparative HPLC improves yield .
Q. What strategies resolve discrepancies in reported binding affinities for mAChR subtypes?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., buffer pH, membrane preparation methods). Standardize protocols across labs by using identical cell lines (e.g., CHO-K1 for M₁/M₃ receptors) and ligand concentrations. Meta-analyses of binding data with statistical tools (e.g., ANOVA) can identify outliers. Cross-validation with functional assays (e.g., GTPγS binding) confirms mechanistic consistency .
Q. How does the compound’s stability under varying pH and temperature conditions impact pharmacological studies?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation pathways. High-resolution LC-MS identifies breakdown products, such as hydrolyzed azabicyclo or oxidized pyrazinone moieties. Buffered solutions (pH 4–7.4) at 4°C are optimal for in vitro assays to minimize decomposition .
Q. What computational approaches predict the compound’s bioavailability and metabolic pathways?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6). ADMET predictors (e.g., SwissADME) estimate logP, solubility, and blood-brain barrier penetration. In vitro microsomal assays validate predicted metabolic sites, such as oxidation of the methyl group on the pyrazinone ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
